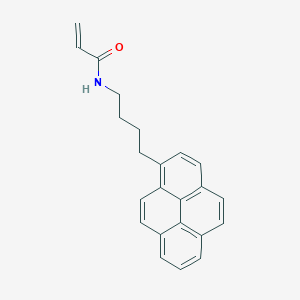

N-Acryloyl-1-pyrenebutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-pyren-1-ylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUWCCWJDDJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405020 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133399-57-2 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine, with the CAS number 133399-57-2, is a fluorescent monomer that plays a pivotal role in the development of advanced materials, particularly in the realm of polymer chemistry and bioconjugation. Its structure uniquely combines the environmentally sensitive fluorescent properties of the pyrene (B120774) moiety with a reactive acrylamide (B121943) group. This design allows for its incorporation into polymer chains or covalent attachment to biological molecules. The pyrene group serves as a powerful spectroscopic probe, whose fluorescence emission is highly sensitive to its local microenvironment, making it an invaluable tool for studying molecular interactions, conformations, and dynamics. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown solid. Its key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 133399-57-2 |

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.42 g/mol |

| Alternate Names | [N-(1-Pyrenebutyl)]acrylamide; N-[4-(1-Pyrenyl)butyl]-2-propenamide |

| Physical Property | Value |

| Appearance | Light Brown Solid[1] |

| Solubility | Soluble in Benzene, Chloroform, Ethyl Acetate[1] |

The most significant feature of this compound is its fluorescence. The pyrene moiety exhibits a characteristic vibronic fine structure in its monomer emission spectrum and the unique ability to form an "excimer" (excited state dimer) when two pyrene molecules are in close proximity (~10 Å).

| Spectroscopic Property | Description | Typical Wavelengths (nm) |

| UV Absorption | Strong absorption in the UV region due to the pyrene chromophore. | ~312, 326, 342 |

| Monomer Fluorescence Emission | Characterized by five major vibronic bands (I-V). The ratio of the intensities of these bands (e.g., I₁/I₃) is sensitive to the polarity of the local environment. | Band I: ~375, Band III: ~385 |

| Excimer Fluorescence Emission | A broad, unstructured, and red-shifted emission band that appears when two pyrene moieties are in close proximity. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a measure of intermolecular or intramolecular interactions. | Centered around 460-520 |

Synthesis and Characterization

General Synthetic Workflow

Figure 1: General synthetic workflow for this compound.

Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the pyrene and acrylamide moieties.

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

UV-Vis and Fluorescence Spectroscopy: To verify the photophysical properties of the pyrene chromophore.

Experimental Protocols: Applications in Polymer Science

This compound is extensively used as a fluorescent monomer in the synthesis of "smart" or responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). The pyrene label allows for the investigation of polymer chain dynamics, aggregation, and phase transitions.

Synthesis of Pyrene-Labeled Poly(N-isopropylacrylamide)

This protocol describes the free-radical polymerization of N-isopropylacrylamide (NIPAM) with a small amount of this compound to yield a fluorescently labeled polymer.

Materials:

-

N-isopropylacrylamide (NIPAM)

-

This compound

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous 1,4-Dioxane (solvent)

-

Methanol (B129727) (for precipitation)

-

Diethyl ether (for washing)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

In a Schlenk flask, dissolve NIPAM and a molar equivalent of this compound (e.g., 1 mol%) in anhydrous 1,4-dioxane.

-

Add the initiator, AIBN (e.g., 0.5 mol% relative to total monomers).

-

De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.

-

Backfill the flask with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 12-24 hours) with constant stirring.

-

After the polymerization is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol or diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator.

-

Dry the purified pyrene-labeled PNIPAM polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Figure 2: Experimental workflow for the synthesis of pyrene-labeled PNIPAM.

Fluorescence Quenching Studies

Fluorescence quenching experiments can be used to study the accessibility of the pyrene labels within a polymer to small molecule quenchers, providing insights into the polymer's conformation and microenvironment.

Materials:

-

Pyrene-labeled polymer solution (e.g., in water or an organic solvent)

-

Quencher stock solution (e.g., a nitroxide spin label like TEMPO, or iodide salts)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the pyrene-labeled polymer with a known concentration.

-

Record the fluorescence emission spectrum of the polymer solution in the absence of any quencher, exciting at a wavelength where the pyrene absorbs (e.g., 334 nm).

-

Titrate the polymer solution with small aliquots of the quencher stock solution.

-

After each addition of the quencher, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the decrease in the fluorescence intensity of the pyrene monomer and/or excimer as a function of the quencher concentration.

-

Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides information about the quenching efficiency and the accessibility of the pyrene probe.

References

Photophysical Properties of N-Acryloyl-1-pyrenebutylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that incorporates the well-characterized pyrene (B120774) fluorophore. Pyrene is renowned for its sensitivity to the local microenvironment, long fluorescence lifetime, and the ability to form excimers, making it a powerful tool in various research applications, including polymer science, bioconjugation, and drug delivery.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and logical workflows for these procedures.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the pyrene moiety. Key characteristics include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties can be influenced by factors such as solvent polarity, temperature, and the proximity of other pyrene molecules.

Data Presentation

Table 1: Absorption and Emission Spectral Properties

| Parameter | Value (in specified solvent) | Solvent |

| Absorption Maximum (λabs) | ~345 nm | Dichloromethane |

| Molar Extinction Coefficient (ε) | >104 L mol-1 cm-1 | Dichloromethane |

| Monomer Emission Maxima (λem) | ~375, 395 nm | Dichloromethane |

| Excimer Emission Maximum (λem) | ~480 nm | Dichloromethane |

Note: The absorption maximum corresponds to the S0 → S2 transition of the pyrene chromophore. The monomer emission displays characteristic vibronic fine structure.[3]

Table 2: Fluorescence Quantum Yield and Lifetime

| Parameter | Value (in specified solvent) | Solvent |

| Fluorescence Quantum Yield (Φf) | Dichloromethane | |

| Fluorescence Lifetime (τf) | Dichloromethane |

Note: The quantum yield and lifetime are highly dependent on the solvent and the presence of quenchers such as molecular oxygen.

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of this compound are provided below.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum of each dilution from 250 nm to 450 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (from absorption spectroscopy)

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Use a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Set the excitation wavelength to the absorption maximum (e.g., 345 nm).

-

Record the emission spectrum from 350 nm to 600 nm.

-

Identify the emission maxima for both monomer and any potential excimer fluorescence.

Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φf) of this compound using a relative method.

Materials:

-

This compound solution

-

Quantum yield standard with a known Φf in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φsample = Φstandard * (gradientsample / gradientstandard) * (η2sample / η2standard) where Φ is the quantum yield, gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf) of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

-

Pulsed light source (e.g., laser diode or LED) with an emission wavelength suitable for excitation of the sample

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute, deoxygenated solution of this compound. Deoxygenation is crucial as oxygen is an efficient quencher of pyrene fluorescence. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay of the sample at the monomer emission wavelength.

-

Analyze the decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF. The fluorescence lifetime (τf) is obtained from the fitting parameters.

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental procedures described above.

Caption: Workflow for Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement.

References

An In-depth Technical Guide to the Synthesis of N-Acryloyl-1-pyrenebutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-Acryloyl-1-pyrenebutylamine, a fluorescently-labeled acrylamide (B121943) monomer. The synthesis involves a three-step process commencing with the commercially available 1-pyrenebutyric acid. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows to aid in comprehension and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a robust three-step reaction sequence. The pathway begins with the amidation of 1-pyrenebutyric acid to form the intermediate 4-(1-pyrenyl)butyramide. Subsequently, the amide is reduced to the corresponding primary amine, 1-pyrenebutylamine (B13852). The final step involves the acylation of 1-pyrenebutylamine with acryloyl chloride to yield the target molecule.

Experimental Protocols

The following sections provide detailed methodologies for each key experiment in the synthesis of this compound.

Step 1: Synthesis of 4-(1-Pyrenyl)butyramide from 1-Pyrenebutyric Acid

Objective: To convert the carboxylic acid group of 1-pyrenebutyric acid into a primary amide. A common method involves the formation of an ammonium (B1175870) salt followed by thermal dehydration[1][2].

Experimental Workflow:

Procedure:

-

To an excess of 1-pyrenebutyric acid in a round-bottom flask, slowly add solid ammonium carbonate at room temperature with stirring.

-

Continue stirring until the evolution of carbon dioxide gas ceases, indicating the formation of the ammonium salt.

-

Fit the flask with a reflux condenser and heat the mixture to induce dehydration of the ammonium salt to the amide.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

The crude 4-(1-pyrenyl)butyramide can be purified by recrystallization from a suitable solvent.

Step 2: Reduction of 4-(1-Pyrenyl)butyramide to 1-Pyrenebutylamine

Objective: To reduce the amide functionality of 4-(1-pyrenyl)butyramide to a primary amine using a borane (B79455) reagent. Borane dimethyl sulfide complex is an effective reagent for this transformation[3].

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(1-pyrenyl)butyramide in anhydrous tetrahydrofuran (B95107) (THF).

-

To this solution, add borane dimethyl sulfide complex (BMS) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol.

-

Acidify the mixture with hydrochloric acid and stir to hydrolyze the amine-borane complex.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the 1-pyrenebutylamine with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude amine by column chromatography.

Step 3: Synthesis of this compound from 1-Pyrenebutylamine

Objective: To acylate the primary amine, 1-pyrenebutylamine, with acryloyl chloride to form the final N-substituted acrylamide product. The Schotten-Baumann reaction conditions are suitable for this purpose[4].

Procedure:

-

Dissolve 1-pyrenebutylamine in a suitable solvent such as dichloromethane (B109758) or a biphasic system of water and an organic solvent.

-

Add a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath and add acryloyl chloride dropwise with vigorous stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature until completion (monitored by TLC).

-

If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | CAS Number | Representative Yield (%) |

| 1 | 1-Pyrenebutyric acid | 4-(1-Pyrenyl)butyramide | 288.34 | 3443-45-6 | 80-90 |

| 4-(1-Pyrenyl)butyramide | 287.36 | 71942-36-4 | |||

| 2 | 4-(1-Pyrenyl)butyramide | 1-Pyrenebutylamine | 273.38 | 205488-15-9 | 85-95 |

| 3 | 1-Pyrenebutylamine | This compound | 327.42 | 133399-57-2 | 70-85 |

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity. The 1H NMR spectrum is expected to show signals corresponding to the pyrene (B120774) aromatic protons, the butyl chain protons, and the vinyl protons of the acryloyl group. The 13C NMR spectrum would provide complementary information on the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step pathway starting from 1-pyrenebutyric acid. The described protocols for amidation, reduction, and acylation provide a solid foundation for the laboratory preparation of this valuable fluorescent monomer. While specific yields and detailed characterization data require experimental determination, the methodologies presented in this guide are based on well-established chemical transformations and offer a high probability of success for researchers in the fields of materials science, drug development, and biomedical research.

References

An In-depth Technical Guide to the Solubility of N-Acryloyl-1-pyrenebutylamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-Acryloyl-1-pyrenebutylamine, a fluorescent monomer widely used in polymer science and for the development of fluorescent probes. Given the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally related molecules, namely pyrene (B120774) and N-substituted acrylamides, to provide a robust estimation of its solubility in a range of common laboratory solvents. Furthermore, this document details a representative experimental protocol for the utilization of this compound in polymer synthesis, a primary application of this compound.

Core Compound Properties

This compound possesses a molecular structure that combines the large, hydrophobic polycyclic aromatic pyrene moiety with a more polar N-butylacrylamide group. This amphiphilic nature dictates its solubility, suggesting it is most soluble in organic solvents that can effectively solvate both the nonpolar pyrene ring system and the polar amide group. It is anticipated to have poor solubility in highly polar solvents like water and in very nonpolar aliphatic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity Index | Predicted Solubility of this compound | Supporting Data for Structurally Similar Compounds |

| Water | Protic | 10.2 | Very Low | Pyrene is practically insoluble in water (0.135 mg/L at 25°C).[1] N-substituted acrylamides with larger alkyl groups have limited water solubility. |

| Methanol (B129727) | Protic | 5.1 | Moderate | Acrylamide is highly soluble in methanol (155 g/100 mL).[2] Pyrene has moderate solubility in alcohols. |

| Ethanol (B145695) | Protic | 4.3 | Moderate | N-tert-Butylacrylamide is soluble in ethanol.[3][4] Acrylamide is soluble in ethanol (86.2 g/100 mL).[2] |

| Acetone (B3395972) | Polar Aprotic | 5.1 | High | Acrylamide is soluble in acetone (63.1 g/100 mL).[2] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | This compound is reported to be soluble in ethyl acetate. N-tert-Butylacrylamide is soluble in ethyl acetate.[3][4] |

| Chloroform | Halogenated | 4.1 | High | This compound is reported to be soluble in chloroform. |

| Benzene | Aromatic | 2.7 | High | This compound is reported to be soluble in benzene. |

| Toluene | Aromatic | 2.4 | High | Pyrene is soluble in toluene. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | N-tert-Butylacrylamide is soluble in DMF.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Many organic compounds are soluble in DMSO. |

| Hexane | Nonpolar | 0.1 | Low | Pyrene has some solubility in hexane, but the bulky butylacrylamide (B8293616) group may reduce this. |

Experimental Protocol: Determination of Solubility

A standardized method for determining the solubility of this compound involves the shake-flask method, followed by spectroscopic quantification.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

UV-Vis spectrophotometer

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) for the pyrene chromophore (typically around 345 nm).

-

Construct a calibration curve of absorbance versus concentration from the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow: Copolymerization of this compound

A primary application of this compound is its incorporation into polymers to impart fluorescence. The following is a general workflow for the free-radical copolymerization of this compound with a co-monomer, such as an acrylate (B77674) or acrylamide.

Caption: Experimental workflow for the synthesis of a pyrene-labeled copolymer.

Conclusion

This compound is a valuable fluorescent monomer with a solubility profile that favors polar aprotic and aromatic organic solvents. While quantitative data remains to be fully elucidated, the information provided in this guide, based on structurally analogous compounds, offers a strong foundation for solvent selection in research and development. The detailed experimental protocol for solubility determination and the generalized workflow for its use in copolymerization provide practical guidance for researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Fluorescence Properties of N-Acryloyl-1-pyrenebutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that incorporates the well-characterized pyrene (B120774) fluorophore. Its acryloyl group allows for its incorporation into polymeric structures, making it a valuable tool for probing the microenvironment of polymers and biomacromolecules. The fluorescence of the pyrene moiety is highly sensitive to its local environment, exhibiting changes in its emission spectrum, quantum yield, and lifetime in response to solvent polarity, pH, and the proximity of other pyrene molecules. This sensitivity makes this compound and polymers derived from it powerful probes in various research areas, including drug delivery, biomolecular interactions, and materials science. This technical guide provides a comprehensive overview of the fluorescence emission and excitation spectra of this compound, along with detailed experimental protocols for its synthesis and fluorescence analysis.

Physicochemical Properties

This compound, also known as [N-(1-Pyrenebutyl)]acrylamide, is an alkyl acrylamide-functionalized pyrene compound.[1]

| Property | Value | Reference |

| CAS Number | 133399-57-2 | [1] |

| Molecular Formula | C₂₃H₂₁NO | [1] |

| Molecular Weight | 327.42 g/mol | [1] |

| Appearance | Light Brown Solid | [2] |

| Solubility | Benzene, Chloroform, Ethyl Acetate | [2] |

Fluorescence Spectroscopy

The fluorescence of pyrene and its derivatives is characterized by a structured monomer emission and a broad, structureless excimer emission at higher concentrations. The monomer emission spectrum typically shows several vibronic bands. The ratio of the intensities of these bands, particularly the I₁/I₃ ratio, is sensitive to the polarity of the microenvironment. Excimer formation occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity, resulting in a red-shifted emission. This phenomenon is a powerful tool for studying intra- and intermolecular interactions in polymeric systems.

Quantitative Fluorescence Data

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λ_ex) | ~340 nm | In DMF solution (for a similar N-acryloyl-phenylalanine copolymer functionalized with a fluorophore) | [3] |

| 317 nm | Pyrene in cyclohexane | [4] | |

| Monomer Emission Maxima (λ_em) | ~375 nm, 385 nm, 395 nm | Typical for pyrene derivatives | [5] |

| Excimer Emission Maximum (λ_em) | ~455 nm | For a pyrenealkylamine derivative upon Cu²⁺ binding | [6] |

| ~480 nm | For pyrene-labeled polymers | ||

| Fluorescence Quantum Yield (Φ_f) | 0.32 | Pyrene in cyclohexane | [4] |

| Fluorescence Lifetime (τ_f) | Varies significantly with environment | General observation for pyrene derivatives |

Experimental Protocols

Synthesis of N-[4-(1-pyrenyl)butylacrylamide]

A reported synthesis method involves the copolymerization of N-isopropylacrylamide (NIPAM) and N-acryloyl-L-valine (NAV) with N-[4-(1-pyrenyl)butylacrylamide].[7] Another approach is the post-modification of a copolymer with pyrenebutylamine hydrochloride.[7] While a detailed, step-by-step protocol for the synthesis of the monomer from starting materials is not explicitly provided in the search results, the following is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

-

1-Pyrenebutyric acid

-

Thionyl chloride or oxalyl chloride

-

4-Aminobutanol

-

Acryloyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Activation of 1-Pyrenebutyric Acid: 1-Pyrenebutyric acid is converted to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in anhydrous DCM. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure.

-

Amide Formation: The resulting 1-pyrenebutyryl chloride is dissolved in anhydrous DCM and added dropwise to a solution of 4-aminobutanol and triethylamine in anhydrous DCM at 0 °C. The reaction mixture is stirred overnight at room temperature.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product, N-(4-hydroxybutyl)-1-pyrenebutanamide, is purified by column chromatography.

-

Acrylation: The purified N-(4-hydroxybutyl)-1-pyrenebutanamide is dissolved in anhydrous DCM containing triethylamine. Acryloyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.

-

Final Purification: The reaction mixture is washed as described in step 3. The final product, N-[4-(1-pyrenyl)butyl]acrylamide (this compound), is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow

References

An In-depth Technical Guide to Pyrene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon, has emerged as a cornerstone in the development of fluorescent probes due to its unique and advantageous photophysical properties. Its high fluorescence quantum yield, long excited-state lifetime, and characteristic monomer and excimer emissions make it an exceptionally versatile fluorophore for sensing and imaging a wide array of analytes and biological processes. This technical guide provides a comprehensive overview of pyrene-based fluorescent probes, detailing their design principles, signaling mechanisms, and applications, with a focus on providing practical experimental protocols and comparative data for researchers in the field.

Pyrene's fluorescence is highly sensitive to its local microenvironment. This sensitivity is manifested in changes in its fluorescence intensity, emission wavelength, and the ratio of its monomer to excimer emission. The monomer emission, characterized by a structured spectrum with peaks typically between 370 nm and 420 nm, can be influenced by solvent polarity. More strikingly, when two pyrene moieties are in close proximity (less than 10 Å), they can form an excited-state dimer, or "excimer," which exhibits a broad, structureless, and red-shifted emission, typically in the range of 450 nm to 550 nm.[1] This distinct spectral shift between monomer and excimer emission provides a powerful tool for ratiometric sensing, allowing for the detection of conformational changes in biomolecules and the quantification of analytes that modulate the distance between two pyrene units.

The design of pyrene-based probes involves the strategic coupling of the pyrene fluorophore to a recognition moiety that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the pyrene, leading to a detectable signal. Common signaling mechanisms employed in the design of these probes include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE). These mechanisms allow for the development of "turn-on," "turn-off," and ratiometric fluorescent probes for a diverse range of targets, including metal ions, anions, small molecules, and macromolecules.

Core Signaling Mechanisms

The functionality of pyrene-based fluorescent probes is underpinned by several key photophysical signaling mechanisms. Understanding these mechanisms is crucial for the rational design of new probes and the interpretation of experimental data.

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the pyrene fluorophore is linked to a recognition moiety that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the pyrene is quenched due to the transfer of an electron between the fluorophore and the recognition unit upon excitation. Binding of the analyte to the recognition moiety alters its electronic properties, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Chelation-Enhanced Fluorescence (CHEF)

The CHEF mechanism is often observed in probes where the pyrene fluorophore is conjugated to a chelating group. In the unbound state, the fluorescence of the pyrene may be quenched by the chelator. Upon binding to a metal ion, the chelator forms a rigid complex, which can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, resulting in a significant enhancement of fluorescence.

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer mechanism between a donor fluorophore (in this case, pyrene) and an acceptor molecule. When the donor and acceptor are in close proximity (typically 1-10 nm) and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then fluoresces. Analyte-induced changes in the distance between the donor and acceptor can modulate the FRET efficiency, leading to a ratiometric readout.

Caption: Förster Resonance Energy Transfer (FRET) signaling pathway.

Excimer Formation/Disruption

The formation of a pyrene excimer, with its distinct red-shifted emission, is a powerful tool for ratiometric sensing. Probes can be designed with two pyrene units that are brought into close proximity upon binding to a target, leading to an increase in excimer emission and a decrease in monomer emission. Conversely, a target can disrupt a pre-formed excimer, causing a shift from excimer to monomer fluorescence.

Caption: Pyrene excimer formation and disruption signaling.

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ), some pyrene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In dilute solutions, these molecules are weakly fluorescent due to intramolecular rotations and vibrations that provide non-radiative decay pathways. In an aggregated state, these motions are restricted, leading to a significant enhancement of fluorescence.[2] This property is particularly useful for developing probes that become fluorescent upon binding to a target that induces aggregation.

Caption: Aggregation-Induced Emission (AIE) signaling pathway.

Quantitative Data of Representative Pyrene-Based Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on its specific photophysical properties and its performance in detecting the target analyte. This table summarizes key quantitative data for a selection of pyrene-based probes designed for various applications.

| Probe Name/Type | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Binding Constant (Ka) | Reference |

| Py-SB | Al³⁺ | 344 | 419, 508 | - | - | - | [3] |

| PDP-1 | Zn²⁺ | 344 | 416 (monomer), 495 (excimer) | - | 8.5 x 10⁻⁸ M | - | [4] |

| Pyrene-based Schiff Base | Hg²⁺ | - | - | - | 4.2 x 10⁻⁷ M | - | [5] |

| L | Cu²⁺ | 380 | 438 (excimer) | - | 219 nM | 4.95 x 10⁶ M⁻¹ | [6] |

| Py2-5EG | Viscosity | - | Monomer/Excimer ratio | - | - | - | [7] |

| Pyrene-PA | pH | - | 463 (monomer), 630 (excimer) | - | pKa = 5.6 | - | [8] |

| Mc-CDBA | Glucose | 393 | 457 | - | 1.37 µM | 7.1 x 10² M⁻¹ | [9] |

| Ca-CDBA | Glucose | 382 | 438 | - | - | 4.5 x 10³ M⁻¹ | [9] |

Note: "-" indicates that the data was not specified in the referenced source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common class of pyrene-based probes, as well as general procedures for their application in fluorescence titration experiments and live-cell imaging.

Synthesis of a Pyrene-Based Schiff Base Probe

This protocol describes the synthesis of a pyrene-appended Schiff base fluorescent sensor, a common structural motif for metal ion detection.[3]

Materials:

-

1-pyrene carbaldehyde

-

1,3-diaminopropan-2-ol

-

Dry Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 500 mg (2.16 mmol) of 1-pyrene carbaldehyde in 50 mL of dry methanol.

-

To this solution, add 100 mg (1.11 mmol) of 1,3-diaminopropan-2-ol.

-

Reflux the reaction mixture with continuous stirring for 3 hours in the dark.

-

After reflux, allow the reaction mixture to cool to room temperature. Light yellow crystalline products will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a DMF-methanol mixture (1:5, v/v) to obtain the pure product.

-

Dry the purified product under vacuum.

General Protocol for Fluorescence Titration Experiments

This protocol outlines a general procedure for evaluating the response of a fluorescent probe to an analyte.[10]

Materials:

-

Stock solution of the pyrene-based fluorescent probe in a suitable solvent (e.g., DMF, DMSO, or buffer).

-

Stock solution of the analyte of interest.

-

Spectroscopic grade solvents and/or buffers.

-

Fluorometer with cuvettes.

-

Micropipettes.

Procedure:

-

Prepare a dilute working solution of the fluorescent probe (e.g., 1-10 µM) in the desired solvent or buffer system.

-

Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

-

Incrementally add small aliquots of the analyte stock solution to the probe solution in the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time.

-

Record the fluorescence emission spectrum after each addition.

-

Plot the change in fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for ratiometric probes) as a function of the analyte concentration.

-

From this data, the detection limit and binding constant can be calculated.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for using pyrene-based probes for imaging in living cells.[11][12]

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides.

-

Stock solution of the pyrene-based fluorescent probe (typically in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope equipped with appropriate filters, a heated stage, and a CO₂ incubator.

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of imaging.

-

Probe Loading: Prepare a working solution of the pyrene-based probe in pre-warmed complete cell culture medium at the desired final concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal loading time should be determined empirically.

-

Washing (Optional): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess probe and reduce background fluorescence.

-

Imaging: Mount the dish or slide on the fluorescence microscope stage. Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment.

-

Image Acquisition: Acquire images using the appropriate excitation and emission filters for the pyrene probe. Minimize light exposure to reduce phototoxicity.

-

Data Analysis: Analyze the acquired images to quantify changes in fluorescence intensity, localization, or ratiometric signals in response to the experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and application of a pyrene-based fluorescent probe.

Caption: A typical experimental workflow for pyrene-based probes.

Conclusion

Pyrene-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their unique photophysical properties, particularly the distinct monomer and excimer emissions, enable the design of highly sensitive and ratiometric sensors for a wide range of applications. This guide has provided a foundational understanding of the core principles of pyrene-based probes, including their signaling mechanisms, quantitative performance metrics, and practical experimental protocols. By leveraging the information and methodologies presented herein, researchers can effectively design, synthesize, and apply these probes to advance their investigations in chemical biology, diagnostics, and drug development. The continued exploration and innovative design of pyrene-based systems promise to further expand their utility and impact in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An AIE active pyrene based fluorescent probe for selective sensing Hg2+ and imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging | MDPI [mdpi.com]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. A pyrene-derived ratiometric fluorescent probe for pH monitoring in cells and zebrafish based on monomer-excimer emission - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to N-Acryloyl-1-pyrenebutylamine: Chemical Structure, Synthesis, and Applications in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acryloyl-1-pyrenebutylamine, a fluorescent monomer widely utilized in polymer chemistry and materials science. This document details its chemical structure, synonyms, a plausible synthesis protocol, and its application in fluorescence quenching studies, a powerful technique for investigating molecular interactions.

Chemical Structure and Synonyms

This compound is an organic compound that features a pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon known for its distinct photophysical properties, connected to an acrylamide (B121943) functional group via a butyl spacer. The acrylamide group allows for its incorporation into polymer chains through polymerization.

Chemical Structure:

Synonyms:

-

[N-(1-Pyrenebutyl)]acrylamide[1]

-

N-[4-(1-Pyrenyl)butyl]-2-propenamide

Physicochemical and Safety Data

A summary of the key physicochemical properties is provided in the table below. While specific experimental data for this compound is not extensively published, typical properties are listed. Safety information is extrapolated from data sheets of similar acrylate (B77674) compounds.

| Property | Value | Reference/Comment |

| CAS Number | 133399-57-2 | [1] |

| Molecular Formula | C₂₃H₂₁NO | [1] |

| Molecular Weight | 327.42 g/mol | [1] |

| Appearance | Light Brown Solid | General observation for similar compounds. |

| Solubility | Soluble in Benzene, Chloroform (B151607), Ethyl Acetate | [2] |

| Storage | Store in a dry, cool, and well-ventilated place, protected from light. | General recommendation for fluorescent compounds and acrylates.[3] |

| Safety Precautions | Wear protective gloves, eye protection, and use in a well-ventilated area. Avoid breathing dust. May cause skin and eye irritation. | Based on safety data for related acrylate compounds. |

| Photophysical Parameters | These are key parameters for a fluorescent molecule. While specific values for this compound are not readily available in the literature, they can be determined experimentally as described in Section 4. | |

| Fluorescence Quantum Yield (ΦF) | To be determined experimentally. | Represents the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | To be determined experimentally. | The average time the molecule stays in its excited state before returning to the ground state. |

| Molar Extinction Coefficient (ε) | To be determined experimentally. | A measure of how strongly the molecule absorbs light at a particular wavelength. |

Synthesis Protocol

A detailed, two-step experimental protocol for the synthesis of this compound is proposed below. This protocol is based on established chemical reactions for the synthesis of the precursor amine followed by its acylation.

Step 1: Synthesis of 4-(1-Pyrenyl)butylamine Hydrochloride

This procedure is adapted from a known synthesis of the amine precursor.[4]

-

Acid Chloride Formation: To a stirred solution of 1-pyrenebutyric acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of anhydrous dimethylformamide. Add oxalyl chloride (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon). After the initial gas evolution subsides, reflux the mixture for 1.5 hours.

-

Amidation: Cool the resulting yellow solution to room temperature. Bubble excess ammonia (B1221849) gas through the reaction mixture, leading to the instantaneous formation of a precipitate (4-(1-Pyrenyl)butyramide).

-

Work-up and Purification of Amide: Partition the reaction mixture between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Recrystallize the resulting solid from an ethyl acetate/n-hexane mixture to yield pure 4-(1-Pyrenyl)butyramide.

-

Reduction to Amine: To a stirred, refluxing solution of the purified amide (1 equivalent) in anhydrous tetrahydrofuran (B95107) under an inert atmosphere, add borane-dimethyl sulfide (B99878) complex (2.5 equivalents) dropwise. After the addition, continue to reflux to drive off the dimethyl sulfide.

-

Hydrolysis and Amine Isolation: Cool the reaction mixture to room temperature and add methanol (B129727) dropwise. After gas evolution ceases, add aqueous hydrochloric acid and reflux for 1 hour. Cool the mixture and basify with aqueous sodium hydroxide. Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain 4-(1-pyrenyl)butylamine as a viscous liquid.

-

Salt Formation: Dissolve the amine in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 4-(1-pyrenyl)butylamine hydrochloride. Filter and dry the solid.

Step 2: Synthesis of this compound

This procedure is a general method for the synthesis of N-substituted acrylamides.[5][6]

-

Reaction Setup: In a round-bottomed flask, dissolve 4-(1-pyrenyl)butylamine hydrochloride (1 equivalent) and triethylamine (B128534) (2.2 equivalents) in a suitable dry solvent (e.g., dry acetone (B3395972) or tetrahydrofuran) under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: To this cooled solution, add acryloyl chloride (1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6-12 hours.

-

Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like chloroform and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.

Logical Flow of Synthesis:

Figure 1. Logical workflow for the two-step synthesis of this compound.

Experimental Protocol: Fluorescence Quenching Studies

This compound, either as a free monomer or incorporated into a polymer, can be used as a fluorescent probe to study molecular interactions through fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a sample.

Objective: To determine the quenching efficiency of a specific quencher molecule on the fluorescence of a pyrene-labeled polymer.

Materials:

-

Pyrene-labeled polymer (synthesized using this compound).

-

A suitable solvent (e.g., THF, DMF, or aqueous buffer).

-

Quencher stock solution of known concentration.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Polymer Solution: Prepare a stock solution of the pyrene-labeled polymer in the chosen solvent at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Sample Preparation for Titration: Prepare a series of samples in quartz cuvettes, each containing the same concentration of the pyrene-labeled polymer. Add increasing volumes of the quencher stock solution to each cuvette to achieve a range of quencher concentrations. Ensure the total volume is constant across all samples by adding the appropriate amount of solvent.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to a value where the pyrene moiety absorbs strongly (typically around 344 nm).

-

Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 360-600 nm) to observe both the monomer and any potential excimer emission.

-

Record the fluorescence intensity at the emission maximum of the pyrene monomer (around 378 nm) for each sample.

-

-

Data Analysis (Stern-Volmer Analysis):

-

Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

-

According to the Stern-Volmer equation, for dynamic quenching, this plot should be linear: I₀ / I = 1 + Ksv * [Q]

-

Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit. Ksv is a measure of the quenching efficiency.

-

Experimental Workflow for Fluorescence Quenching:

Figure 2. A typical experimental workflow for a fluorescence quenching study.

This guide provides foundational information for researchers interested in utilizing this compound. The detailed protocols for synthesis and fluorescence quenching experiments are designed to be a starting point for further investigation and application in various fields of scientific research.

References

An In-depth Technical Guide to the Stability and Storage of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of pyrene (B120774) derivatives, outlines their primary degradation pathways, and offers detailed protocols for stability assessment and optimal storage. Understanding these elements is crucial for ensuring the reliability and reproducibility of experimental results and for maintaining the long-term efficacy of pyrene-based compounds in drug development.

Key Factors Influencing Stability

The stability of pyrene derivatives is not intrinsic but is heavily influenced by a range of environmental factors. The polycyclic aromatic hydrocarbon (PAH) core of pyrene is susceptible to degradation, particularly through oxidation.[1] Proper handling and storage are therefore paramount.

Table 1: Summary of Factors Influencing Pyrene Derivative Stability

| Factor | Influence on Stability | Key Considerations |

| Light Exposure | High susceptibility to photodegradation, especially UV-A light.[1][2] | Store in dark or amber vials; minimize exposure to ambient and direct light during handling.[3][4] |

| Solvents | Halogenated solvents like chloroform (B151607) can accelerate photodegradation.[1][2] | Dichloromethane is a more stable alternative to chloroform.[2] Polarity of the solvent can also affect degradation kinetics.[1][5][6][7][8] |

| pH | Can significantly affect stability and fluorescence properties.[9][10][11] | For long-term storage of fluorescent probes, a slightly basic solution (e.g., TE buffer, pH 8.0) is often recommended.[12] Acidic conditions (pH < 7.0) can promote degradation.[12][13] |

| Oxygen | Molecular oxygen is a critical factor in photooxidation.[1] | Degas solvents or use inert gas (argon, nitrogen) for sensitive applications or long-term storage of solutions.[4] |

| Temperature | Higher temperatures can increase the rate of degradation. | Store solutions at -20°C or -80°C for long-term stability.[3][4][14] Avoid repeated freeze-thaw cycles.[3][13] |

Degradation Pathways

Pyrene derivatives can degrade through several mechanisms, primarily photooxidation and microbial action.

Photodegradation Pathway

Photooxidation is the most common degradation pathway for pyrene derivatives upon exposure to light in the presence of oxygen. The process is initiated by the absorption of photons, leading to an excited state of the pyrene molecule.[1]

-

Singlet Oxygen Attack: The excited pyrene derivative can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This species attacks the electron-rich pyrene core to form endoperoxides, which subsequently decompose into various oxidized products like quinones and carboxylic acids.[1]

-

Radical-Mediated Oxidation: The excited molecule can also undergo electron transfer to form a radical cation. This reactive intermediate can then react with water or other nucleophiles, leading to hydroxylated derivatives.[1][2]

Microbial Degradation Pathway

In environmental and biological systems, microorganisms can degrade pyrene. This process is initiated by dioxygenase enzymes that attack the aromatic rings.[15][16]

The common pathway in bacteria like Mycobacterium sp. involves an initial dioxygenation at the C-4 and C-5 positions (the K-region) to form cis-4,5-pyrene-dihydrodiol.[15][16][17] This is then dehydrogenated to 4,5-dihydroxy-pyrene, which undergoes ortho-cleavage of the ring to yield phenanthrene-4,5-dicarboxylic acid.[15][17] Further metabolic steps break down the molecule into smaller components that can enter central metabolic cycles.[16]

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of pyrene derivatives.

Table 2: Recommended Storage Conditions for Pyrene Derivative Probes

| Condition | Recommendation | Rationale |

| Solid Form | Store dry powder at -20°C or below in a desiccated environment.[3][13] | Minimizes degradation from moisture and thermal energy. Stable for over a year.[3] |

| Solution Form | Prepare concentrated stock solutions in a suitable solvent/buffer.[3] | High concentrations are generally more stable than working dilutions.[13] |

| Solvent/Buffer | Use TE buffer (10 mM Tris, 1 mM EDTA) at pH 8.0 for fluorescent probes.[3][12] | Prevents acid-catalyzed degradation. EDTA chelates metal ions that can catalyze degradation. |

| Temperature | Store stock solutions and aliquots at -20°C or -80°C.[3][4][14] | Low temperatures slow down chemical and photochemical degradation processes. |

| Light | Always protect from light using amber vials or by wrapping containers in foil.[3][4][13] | Prevents photobleaching and photodegradation.[3] |

| Freeze-Thaw | Aliquot solutions into single-use volumes to minimize freeze-thaw cycles.[3][12] | Repeated freezing and thawing can denature probes and introduce moisture.[13] |

| Handling | Allow vials to warm to room temperature before opening.[4] Purge with inert gas before sealing if possible.[4] | Prevents condensation of atmospheric moisture inside the cold vial, which can cause hydrolysis.[4] |

Experimental Protocols for Stability Assessment

To ensure data integrity, researchers should perform stability testing on pyrene derivatives under their specific experimental conditions.

General Workflow for Photostability Assessment

This workflow provides a systematic approach to evaluating the stability of a pyrene derivative when exposed to light.[1]

Protocol for Determining Photodegradation Quantum Yield (Φd)

The quantum yield is a measure of the efficiency of a photochemical process. This protocol determines Φd for a pyrene derivative relative to a chemical actinometer (a compound with a known quantum yield).[1]

-

Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as the pyrene derivative.

-

Solution Preparation: Prepare solutions of both the pyrene derivative and the actinometer in the desired solvent. Concentrations should be adjusted to have similar, low absorbance values (typically < 0.1) at the excitation wavelength to prevent inner filter effects.[1]

-

Irradiation: Irradiate both solutions simultaneously in a photostability chamber using a monochromatic light source.

-

Monitoring: At regular time intervals, measure the change in concentration for both the sample and the actinometer using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[1][18]

-

Calculation: The photodegradation quantum yield of the sample (Φd,sample) can be calculated using the following equation:[1] Φd,sample = Φd,act × (ksample / kact) × (Aact / Asample)

-

Where Φd,act is the quantum yield of the actinometer, k is the first-order rate constant of degradation for the sample and actinometer, and A is the integrated absorbance over the irradiation wavelength range.

-

Protocol for Identification of Degradation Products

Identifying degradation products is crucial for understanding the degradation mechanism and potential toxicity.

-

Forced Degradation: Expose a concentrated solution of the pyrene derivative to the stress condition (e.g., intense light, harsh pH) to generate a sufficient quantity of degradation products.

-

Chromatographic Separation: Separate the components of the degraded sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19]

-

Mass Spectrometry Analysis: Identify the separated components using Mass Spectrometry (MS). High-resolution mass spectrometry is particularly useful for determining the elemental composition of the products.[1][19]

-

Structure Elucidation: Propose the chemical structures of the degradation products based on their mass spectral data (including fragmentation patterns) and by comparing them to the structure of the parent compound.[1]

By implementing these stability assessment protocols and adhering to the recommended storage and handling procedures, researchers and drug development professionals can ensure the quality, reliability, and safety of their work with pyrene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Storage of dye labeled probes [biosyn.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Py and BPe solvent polarity scales: effect of temperature on pyrene and benzo[ghi]perylene fluorescence spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. How should fluorescent labeled probes be stored? [qiagen.com]

- 13. metabion.com [metabion.com]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp. Strain AP1: Actions of the Isolate on Two- and Three-Ring Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. ijmr.net.in [ijmr.net.in]

Methodological & Application

Application Notes and Protocols: N-Acryloyl-1-pyrenebutylamine as a Fluorescent Tag in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and utilization of N-Acryloyl-1-pyrenebutylamine as a versatile fluorescent tag in polymer chemistry. The unique photophysical properties of the pyrene (B120774) moiety allow for sensitive probing of polymer structure, dynamics, and interactions with the surrounding environment, making it an invaluable tool in materials science and biomedical applications.

Introduction to Pyrene-Labeled Polymers

This compound is an acrylamide-functionalized pyrene derivative that can be readily incorporated into polymer chains via copolymerization.[1] The pyrene group exhibits a characteristic fluorescence spectrum with two key features: a structured monomer emission and a broad, structureless excimer emission at longer wavelengths. The formation of an excimer, an excited-state dimer, is highly dependent on the proximity of two pyrene molecules. This phenomenon makes the ratio of excimer to monomer fluorescence intensity (IE/IM) a sensitive indicator of polymer chain conformation, aggregation, and intermolecular interactions.[2][3]

Key Applications:

-

Probing Polymer Dynamics: Monitoring changes in polymer chain folding, collapse, and inter-chain association.[3]

-

Sensing: Developing fluorescent sensors for temperature, pH, polarity, and the presence of quencher molecules like nitroaromatics.[4][5][6][7]

-

Drug Delivery: Designing "smart" drug delivery systems where changes in the polymer's environment can be monitored through fluorescence, and drug release can be triggered by specific stimuli.[8]

Synthesis of Pyrene-Labeled Polymers

Pyrene-labeled polymers can be synthesized through two primary methods: direct copolymerization of the pyrene-containing monomer with other monomers or post-polymerization modification of a pre-existing polymer.

Protocol for Direct Copolymerization: Thermoresponsive Poly(N-isopropylacrylamide-co-N-Acryloyl-1-pyrenebutylamine)

This protocol describes the synthesis of a thermoresponsive copolymer where the pyrene fluorescence will change in response to the polymer's lower critical solution temperature (LCST) phase transition.[9]

Materials:

-

N-isopropylacrylamide (NIPAm)

-

This compound

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (B129727) (for precipitation)

Procedure:

-

In a Schlenk flask, dissolve the desired molar ratio of NIPAm and this compound in 1,4-dioxane. A typical total monomer concentration is 10-20 wt%.

-

Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer content).

-

Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.

-

After deoxygenation, immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.

-

After polymerization, cool the reaction mixture to room temperature.

-

Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator.

-

Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Characterization: The resulting copolymer should be characterized by:

-

¹H NMR: To confirm the incorporation of both monomers and determine the copolymer composition.

-

FT-IR: To identify the characteristic functional groups of the monomers.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[10][11]

Characterization of Pyrene-Labeled Polymers

Workflow for Synthesis and Characterization

References

- 1. scbt.com [scbt.com]

- 2. Pyrene label used as a scale for sequence-controlled functionalized polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescent thermometer based on a pyrene-labeled thermoresponsive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Copolymerization with N-Acryloyl-1-pyrenebutylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and copolymerization of the fluorescent monomer, N-Acryloyl-1-pyrenebutylamine. The inclusion of this pyrene-containing monomer allows for the preparation of fluorescently-labeled copolymers, which are valuable tools in various research and development areas, including drug delivery, bioimaging, and materials science. The protocols described herein cover the synthesis of the monomer and its subsequent copolymerization via free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques.

Synthesis of this compound Monomer

This protocol details the synthesis of the this compound monomer from 1-pyrenebutylamine (B13852) and acryloyl chloride.

Materials:

-

1-pyrenebutylamine

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Protocol 1: Synthesis of this compound

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-pyrenebutylamine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound monomer.[1]

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Copolymerization Methods

This compound can be copolymerized with a variety of comonomers to introduce the fluorescent pyrene (B120774) label into the polymer backbone. Two common methods, free-radical polymerization and RAFT polymerization, are described below. The choice of method will influence the microstructure and properties of the resulting copolymer. Direct copolymerization by free-radical methods can lead to a "blocky" microstructure, while post-polymerization modification or controlled radical polymerization techniques like RAFT can result in a more random distribution of the pyrene labels.[1]

Method A: Free-Radical Copolymerization

This method describes the conventional free-radical copolymerization of this compound with a comonomer, for example, N-isopropylacrylamide (NIPAM).

Materials:

-

This compound

-

Comonomer (e.g., N-isopropylacrylamide, NIPAM)

-

Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Schlenk flask or reaction tube with a rubber septum

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature control

-

Nitrogen or argon gas supply

-

Precipitation solvent (e.g., cold diethyl ether or methanol)

-

Filtration apparatus

-

Vacuum oven

Protocol 2: Free-Radical Copolymerization

-

In a Schlenk flask, dissolve the desired amounts of this compound, the comonomer (e.g., NIPAM), and the radical initiator (AIBN) in the anhydrous solvent (e.g., DMF).

-

Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Characterize the copolymer for its composition, molecular weight, and polydispersity using techniques such as ¹H NMR, GPC/SEC, and UV-Vis spectroscopy.

Method B: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Materials:

-

This compound

-

Comonomer (e.g., N-isopropylacrylamide, NIPAM)

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

-

Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)

-

Schlenk flask or reaction tube with a rubber septum

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature control

-

Nitrogen or argon gas supply

-

Precipitation solvent (e.g., cold diethyl ether or hexane)

-

Filtration apparatus

-

Vacuum oven

Protocol 3: RAFT Copolymerization

-